molecular formula C11H16OS B8535458 4-(Methylthio)benzenebutanol

4-(Methylthio)benzenebutanol

Cat. No.: B8535458
M. Wt: 196.31 g/mol
InChI Key: ZBWHUSACFFNPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it consists of a benzene ring substituted with a methylthio (-SCH₃) group at the para position and a four-carbon aliphatic chain terminating in a hydroxyl (-OH) group. This compound is primarily recognized for its role as a synthetic intermediate in the production of Elafibranor (a peroxisome proliferator-activated receptor agonist used to treat non-alcoholic steatohepatitis and dyslipidemia) . Its synthesis involves coupling reactions to introduce the methylthio-phenyl moiety into the target molecule, enabling the formation of key pharmacophores in Elafibranor.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)butan-1-ol

InChI

InChI=1S/C11H16OS/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3

InChI Key

ZBWHUSACFFNPFY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the unique properties of 4-(Methylthio)benzenebutanol, a comparative analysis with structurally or functionally analogous compounds is provided below.

Structural Analogs
Compound Name Structure Key Functional Groups Role/Application
This compound Benzene + -SCH₃ (para) + -CH₂CH₂CH₂CH₂OH Thioether, primary alcohol Intermediate for Elafibranor
4-(Methylthio)benzeneethanol Benzene + -SCH₃ (para) + -CH₂CH₂OH Thioether, primary alcohol Intermediate for agrochemicals
4-(Ethylthio)benzenebutanol Benzene + -SC₂H₅ (para) + -CH₂CH₂CH₂CH₂OH Thioether (larger alkyl), primary alcohol Pharmaceutical intermediates (e.g., antithrombotics)
4-(Methylsulfonyl)benzenebutanol Benzene + -SO₂CH₃ (para) + -CH₂CH₂CH₂CH₂OH Sulfone, primary alcohol Prodrug synthesis

Key Observations :

  • Thioether vs. Sulfone: The methylthio group (-SCH₃) in this compound enhances lipophilicity compared to sulfone derivatives (e.g., 4-(Methylsulfonyl)benzenebutanol), which are more polar and less membrane-permeable .
  • Alkyl Substituents: Ethylthio analogs (e.g., 4-(Ethylthio)benzenebutanol) may exhibit altered metabolic stability due to bulkier substituents, but synthetic routes to such compounds are often more complex .
Reactivity and Stability
  • Oxidative Stability: The thioether group in this compound is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions. This contrasts with sulfone derivatives, which are oxidation-resistant but less reactive in nucleophilic substitutions .
  • Acid/Base Stability : The primary alcohol group is stable under mild acidic conditions but may undergo dehydration under strongly acidic or high-temperature conditions, a limitation shared with other aliphatic alcohols .

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